N-(3,4-difluorophenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F2N5O3/c1-14-3-6-16(7-4-14)24-31-26(36-32-24)19-12-33(25-18(23(19)35)9-5-15(2)29-25)13-22(34)30-17-8-10-20(27)21(28)11-17/h3-12H,13H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNHJMOONGPNKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NC5=CC(=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the oxadiazole ring through a cyclization reaction of a hydrazide with a carboxylic acid derivative. The methoxyphenyl group is introduced via a nucleophilic substitution reaction, and the benzenesulfonamide moiety is attached through a sulfonation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the aromatic rings.
Scientific Research Applications
N-(3,4-difluorophenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. Additionally, its interaction with cellular membranes can affect cell signaling and function.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Uniqueness
N-(3,4-difluorophenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the oxadiazole ring, in particular, contributes to its stability and potential as a versatile intermediate in organic synthesis.
Biological Activity
N-(3,4-difluorophenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Aromatic rings : The presence of difluorophenyl and methylphenyl groups.
- Oxadiazole moiety : Known for its diverse biological activities.
- Naphthyridine structure : Contributes to the compound's pharmacological potential.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation. For instance:
- Mechanism of Action : It is believed to induce apoptosis through the caspase pathway and disrupt the cell cycle in cancer cells.
- Cell Lines Tested : Research indicates effective inhibition against various cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer) with IC50 values indicating significant potency.
2. Antimicrobial Activity
The compound's oxadiazole component suggests potential antimicrobial properties. Studies have demonstrated:
- Broad Spectrum Activity : Effective against both gram-positive and gram-negative bacteria.
- Specific Inhibition : Some derivatives have shown activity comparable to standard antibiotics like penicillin.
3. Other Pharmacological Activities
The compound exhibits a variety of other biological activities:
- Anti-inflammatory Effects : Similar compounds have been noted for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation.
Case Study 1: Anticancer Efficacy
In a study published in Pharmaceutical Research, the compound was tested against MCF-7 cells. The results indicated that it significantly reduced cell viability in a dose-dependent manner, with an observed increase in apoptosis markers such as caspase activation.
Case Study 2: Antimicrobial Testing
A separate investigation focused on the antimicrobial properties of related oxadiazole derivatives. The findings suggested that compounds similar to N-(3,4-difluorophenyl)-2-{7-methyl... exhibited minimum inhibitory concentrations (MIC) that were competitive with established antibiotics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?
- Methodological Answer : The synthesis involves coupling 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid derivatives with functionalized 1,8-naphthyridine intermediates. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC·HCl) with 3,4-difluoroaniline in dichloromethane under ice-cold conditions to minimize side reactions .
- Oxadiazole ring formation : Cyclize thioamide precursors using oxidative agents like ammonium persulfate in a controlled temperature range (60–80°C) .
- Yield optimization : Employ Design of Experiments (DoE) to screen variables (temperature, solvent ratio, catalyst loading). For example, a 15–20% yield improvement was reported using dichloromethane:ethyl acetate (1:1) for crystallization .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer :
- NMR spectroscopy : Use - and -NMR to verify substituent positions, focusing on aromatic proton splitting patterns (e.g., 3,4-difluorophenyl protons at δ 7.2–7.8 ppm) and acetamide carbonyl signals (~δ 168 ppm).
- Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H] at m/z 505.12).
- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (dichloromethane:ethyl acetate) and refine using SHELXL. Dihedral angles between aromatic rings (e.g., 65.2° between difluorophenyl and oxadiazole groups) provide structural insights .
Advanced Research Questions
Q. What computational or experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to isolate target-specific effects. For example, IC variations >10 µM may indicate off-target interactions.
- Molecular docking : Use AutoDock Vina to model interactions with proposed targets (e.g., kinase domains). Compare binding poses with structurally analogous inhibitors (e.g., GlaxoSmithKline’s atherosclerosis drug with 1,8-naphthyridine cores ).
- Meta-analysis : Aggregate data from public databases (ChEMBL, PubChem) to identify trends. For instance, discrepancies in IC values may stem from assay pH or co-solvent effects (e.g., DMSO tolerance <1% ).
Q. How can Bayesian optimization improve reaction conditions for scaled-up synthesis?
- Methodological Answer :
- Parameter space definition : Prioritize variables like temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst ratio (0.5–2.0 equiv).
- Algorithmic iteration : Use Gaussian process regression to predict optimal conditions. A case study showed a 30% reduction in side products by iteratively adjusting residence time in flow reactors .
- Validation : Confirm reproducibility via -NMR tracking of key intermediates (e.g., oxadiazole ring formation at 90% purity).
Data Analysis and Structural Insights
Q. What crystallographic techniques clarify the conformational flexibility of the 1,8-naphthyridine core?
- Methodological Answer :
- Torsion angle analysis : Measure interplanar angles (e.g., 83.5° between naphthyridine and oxadiazole moieties) using SHELXTL .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O/N hydrogen bonds contributing to 15–20% lattice stability ).
- Variable-temperature XRD : Monitor thermal expansion coefficients to assess stability under physiological conditions (e.g., <2% structural deviation at 310 K).
Q. How do substituents (e.g., 4-methylphenyl on oxadiazole) influence solubility and bioavailability?
- Methodological Answer :
- LogP calculation : Use ChemDraw to predict lipophilicity (estimated LogP = 3.2 ± 0.3). Compare with analogs lacking methyl groups (LogP = 2.5) to assess hydrophobic contributions.
- Permeability assays : Perform Caco-2 monolayer studies with LC-MS quantification. Methyl substitution improves permeability 2-fold (P = 8.7 × 10 cm/s) .
- Solubility enhancement : Screen co-solvents (e.g., PEG-400) or formulate as nanocrystals (particle size <200 nm) for in vivo studies .
Methodological Troubleshooting
Q. How to address low reproducibility in biological assays involving this compound?
- Methodological Answer :
- Compound stability : Test degradation via HPLC-UV at 254 nm under assay conditions (e.g., PBS pH 7.4, 37°C). Add antioxidants (0.1% ascorbic acid) if degradation exceeds 5%/24h.
- Plate reader calibration : Normalize data using internal controls (e.g., staurosporine for kinase inhibition) and Z’-factor validation (>0.5 indicates robust assays ).
- Batch variability : Characterize synthetic batches via DSC (melting point 394–396 K ) and reject outliers with >5% impurity by HPLC.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
